Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide
Description
Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide is a Grignard reagent with a magnesium center bonded to a bromine atom and an aromatic ring system. The aromatic core comprises a benzene ring substituted with two fluorine atoms at the 1,4-positions and a phenoxymethyl group (-CH₂-O-C₆H₅) at the 2-position.
Properties
Molecular Formula |
C13H9BrF2MgO |
|---|---|
Molecular Weight |
323.42 g/mol |
IUPAC Name |
magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H9F2O.BrH.Mg/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
ISTWTHWAYJDVOM-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)OCC2=C(C=CC(=C2)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with electrophiles. The preparation may involve the following steps:
Formation of the Benzene Derivative: The initial step involves the synthesis of 1,4-difluoro-2-(phenoxymethyl)benzene through a series of reactions, including halogenation and etherification.
Grignard Reaction: The next step involves the formation of a Grignard reagent by reacting magnesium with the benzene derivative in the presence of anhydrous ether.
Bromination: Finally, the compound is brominated to introduce the bromide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process typically requires specialized equipment to handle reactive intermediates and maintain anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide group.
Oxidation and Reduction: The benzene ring and phenoxymethyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a precursor for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis. It facilitates the formation of more complex organic molecules through various reactions. Its unique structure allows for diverse reactivity patterns, making it valuable in synthesizing pharmaceuticals and agrochemicals.
Table 1: Common Reactions Involving Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides | Alkylated products |
| Coupling Reactions | Suzuki coupling with boronic acids | Biaryl compounds |
| Cyclization | Formation of cyclic structures | Various cyclic organic compounds |
Medicinal Chemistry
Pharmaceutical Applications
The compound's structure contributes to its efficacy as a pharmacological agent. It has been investigated for its potential as a serotonin and norepinephrine reuptake inhibitor, which can be beneficial in treating mood disorders.
Case Study: Serotonin Reuptake Inhibition
In a study examining the pharmacological properties of related compounds, it was found that this compound exhibited significant inhibition of serotonin reuptake, suggesting its potential as an antidepressant agent. The compound's ability to modulate neurotransmitter levels could lead to new therapeutic strategies for depression and anxiety disorders.
Material Science
Applications in Polymer Chemistry
This compound has shown promise in the field of material science, particularly in polymer chemistry. Its reactivity allows it to participate in polymerization reactions, leading to the development of novel materials with tailored properties.
Table 2: Polymerization Reactions Using this compound
| Polymer Type | Method of Synthesis | Properties |
|---|---|---|
| Fluorinated Polymers | Free radical polymerization | Enhanced thermal stability |
| Cross-linked Polymers | Step-growth polymerization | Improved mechanical strength |
Environmental Applications
Toxicological Studies
Research indicates that compounds like this compound can be assessed for their environmental impact. Toxicological studies are essential to understand the fate of such compounds in the environment and their potential effects on ecosystems.
Case Study: Environmental Fate Analysis
A study highlighted the degradation pathways of similar fluorinated compounds in aquatic environments. It was found that magnesium-containing compounds can influence the breakdown rates of pollutants, potentially leading to enhanced bioremediation strategies.
Mechanism of Action
The mechanism of action of Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. The presence of the bromide group allows it to participate in substitution reactions, while the benzene ring and phenoxymethyl group can undergo various transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Structural Features :
- Electron-withdrawing fluorine substituents at the 1,4-positions, which polarize the aromatic ring and enhance the electrophilicity of the magnesium center.
- Magnesium-bromine bond , typical of Grignard reagents, enabling nucleophilic reactivity in cross-coupling and addition reactions.
Comparison with Similar Compounds
Substituent Effects on Thermal Stability
Thermal stability is critical for storage and synthetic applications. Evidence from chlorinated analogs () highlights trends in decomposition temperatures (T5%) and melting points:
Key Observations :
SAR Insights :
Biological Activity
Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide (C15H8BrClF3N5O) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.
- Molecular Formula : C15H8BrClF3N5O
- Molecular Weight : 446.61 g/mol
- IUPAC Name : 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)benzamide
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, modulating various signaling pathways that affect cell function.
- DNA Intercalation : The compound may insert itself between DNA base pairs, potentially influencing replication and transcription processes.
Biological Activity Studies
Research has highlighted various aspects of the biological activity of this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at specific concentrations.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it can induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.
Interaction with Biomolecules
The compound has been investigated for its interactions with proteins and nucleic acids. Binding assays demonstrated that it can effectively bind to specific protein targets, which could lead to modulation of their biological functions.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a controlled study, this compound was tested against various pathogens. The results indicated a broad-spectrum antimicrobial effect, particularly effective against gram-positive bacteria. -
Case Study on Cancer Cell Lines :
A series of experiments were conducted using different cancer cell lines to evaluate the cytotoxic effects of the compound. The findings revealed that at concentrations above 10 µM, there was a significant reduction in cell viability, indicating its potential as an anticancer therapeutic agent.
Q & A
Q. What is the correct Lewis structure for magnesium bromide, and how does its electronic configuration influence reactivity in Grignard reactions?
Magnesium bromide (MgBr₂) adopts an ionic structure where magnesium donates two electrons to bromine atoms, forming Mg²⁺ and 2Br⁻. The electron-deficient Mg²⁺ acts as a strong Lewis acid, enabling nucleophilic attack in Grignard reactions. For example, phenylmagnesium bromide (C₆H₅MgBr) reacts with electrophiles like carbonyl compounds via a two-step mechanism: nucleophilic addition followed by protonation . Key experimental considerations include anhydrous conditions to prevent hydrolysis and the use of dry ether as a solvent to stabilize the Grignard reagent .
Q. How is 1,4-difluoro-2-(phenoxymethyl)benzene synthesized, and what spectroscopic methods confirm its structure?
A representative synthesis involves reacting 2,5-difluorophenol with brominated reagents (e.g., 3-bromo-2-methylpropene) under basic conditions to introduce the phenoxymethyl group. Characterization relies on and NMR to identify fluorine-induced deshielding effects (e.g., aromatic protons at δ 6.5–7.1 ppm) and HRMS for molecular weight confirmation. For example, NMR of 1,4-difluoro-2-((2-methylallyl)oxy)benzene shows distinct peaks for methyl groups (δ 1.84 ppm) and aromatic protons split by fluorine coupling .
Advanced Research Questions
Q. What experimental challenges arise in achieving regioselective fluorination during the synthesis of 1,4-difluoro-2-(phenoxymethyl)benzene?
Regioselective fluorination is complicated by competing electrophilic aromatic substitution pathways. For instance, electron-donating substituents (e.g., phenoxymethyl groups) direct fluorination to specific positions, but steric hindrance or solvent effects may alter selectivity. Advanced strategies include using directing groups (e.g., nitro or boronic acid) or transition-metal catalysts to control substitution patterns. Contradictions in regiochemical outcomes should be analyzed via computational modeling (e.g., DFT) to evaluate transition-state energies .
Q. How should researchers address contradictions between theoretical and observed spectroscopic data for brominated aromatic intermediates?
Discrepancies in NMR or mass spectra may arise from impurities, unexpected tautomerism, or solvent effects. For example, bromine’s heavy atom effect can broaden NMR signals, complicating assignment. Methodological solutions include:
Q. What mechanistic insights explain the reactivity of magnesium bromide in facilitating C–C bond formation with fluorinated benzene derivatives?
Magnesium bromide acts as a Lewis acid catalyst, polarizing carbonyl groups in fluorinated benzaldehydes to enhance nucleophilic attack by Grignard reagents. For example, in cross-coupling reactions, MgBr₂ stabilizes transition states by coordinating to electronegative fluorine atoms, reducing steric hindrance. Advanced studies using kinetic isotope effects (KIEs) or in-situ IR spectroscopy can elucidate rate-determining steps and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
